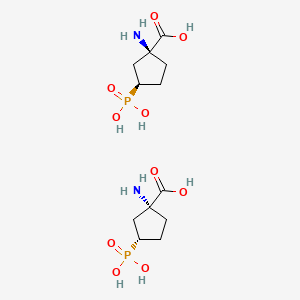

Z-环戊基-AP4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Z-环戊基-AP4 是 AP4(一种选择性谷氨酸受体配体)的受限类似物。它因其抑制海马兴奋性神经传递的能力而受到研究。 (Kroona et al., 1991)。

对类似化合物的研究,例如涉及 APC2 和 APC11 等蛋白质的后期促进复合物(APC),有助于理解细胞中的泛素化和降解过程,尽管它并不直接涉及 this compound。 (Tang et al., 2001)。

锌在噬菌体 T4 的基因 32 蛋白中的作用,虽然与 this compound 没有直接联系,但它强调了理解生物分子中金属离子相互作用的重要性,这可能与研究 this compound 的相互作用有关。 (Giedroc et al., 1987)。

使用构象受限的 AP4 类似物(包括 this compound)对视网膜和海马 L-AP4 受体的研究已经进行,以了解这些系统的药理学及其与 KAIN/AMPA 和 NMDA 受体的相似性。 (Peterson et al., 1991)。

作用机制

Target of Action

Z-Cyclopentyl-AP4 is a group III metabotropic glutamate receptor agonist . It exhibits higher potency at metabotropic glutamate receptor 4 (mGluR4) than metabotropic glutamate receptor 8 (mGluR8), with no activity at metabotropic glutamate receptor 7 (mGluR7) . These receptors are primarily localized on presynaptic terminals, where they act as both auto- and hetero-receptors, inhibiting the release of neurotransmitter .

Mode of Action

Z-Cyclopentyl-AP4 interacts with its targets, mGluR4 and mGluR8, and selectively inhibits synaptic activity in the lateral perforant pathway . The inhibitory actions of Z-Cyclopentyl-AP4 were potentiated by the mGluR4 positive allosteric modulator, PHCCC .

Biochemical Pathways

Z-Cyclopentyl-AP4 affects the biochemical pathways by inhibiting adenylyl cyclase via Gi/o-proteins, leading to the inhibition of forskolin-stimulated cAMP formation, and consequently to a reduction in protein kinase A (PKA) activity .

Result of Action

The molecular and cellular effects of Z-Cyclopentyl-AP4’s action involve the inhibition of synaptic transmission at specific synapses, such as the lateral perforant pathway . This results in the modulation of glutamatergic neurotransmission .

安全和危害

未来方向

属性

IUPAC Name |

(1S,3R)-1-amino-3-phosphonocyclopentane-1-carboxylic acid;(1R,3S)-1-amino-3-phosphonocyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12NO5P/c2*7-6(5(8)9)2-1-4(3-6)13(10,11)12/h2*4H,1-3,7H2,(H,8,9)(H2,10,11,12)/t2*4-,6+/m10/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBQBTFFQHNHGC-RPBIHNRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1P(=O)(O)O)(C(=O)O)N.C1CC(CC1P(=O)(O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](C[C@@H]1P(=O)(O)O)(C(=O)O)N.C1C[C@@](C[C@H]1P(=O)(O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)

![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)